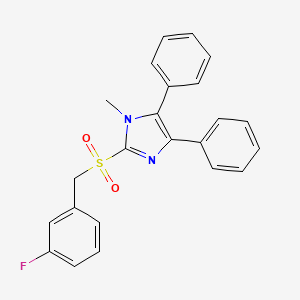

3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

Description

Properties

IUPAC Name |

2-[(3-fluorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c1-26-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)25-23(26)29(27,28)16-17-9-8-14-20(24)15-17/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFWTSDJJUBKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone typically involves multiple steps:

-

Formation of the Imidazole Core: : The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzil with ammonium acetate and an aldehyde under acidic conditions to form the imidazole ring.

-

Introduction of the Sulfone Group: : The sulfone group can be introduced by oxidizing a thioether precursor. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

-

Attachment of the 3-fluorobenzyl Group: : The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the imidazole derivative with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfone group is resistant to further oxidation, making the compound stable under oxidative conditions.

Reduction: The sulfone group can be reduced to a sulfide under strong reducing conditions, although this is less common due to the stability of the sulfone.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed on the phenyl rings.

Nucleophilic Substitution: The fluorine atom in the 3-fluorobenzyl group can be displaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride (for sulfone to sulfide reduction).

Electrophiles: Nitric acid (for nitration), bromine (for bromination).

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Nitration: Introduction of nitro groups on the phenyl rings.

Halogenation: Introduction of halogen atoms on the phenyl rings.

Substitution: Formation of new derivatives with different substituents on the aromatic rings.

Scientific Research Applications

The compound exhibits a range of biological activities that can be leveraged in therapeutic applications:

Anticancer Properties

Several studies have indicated that compounds with similar structures to 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone show promising anticancer activity. For instance, the presence of fluorine in the molecular structure enhances cytotoxic effects against various cancer cell lines due to increased lipophilicity and membrane permeability .

Enzyme Inhibition

Research suggests that this compound can inhibit specific enzymes involved in critical biological pathways. Notably, it has shown potential as an inhibitor of the retinoic acid receptor-related orphan receptor C (RORc), which is implicated in autoimmune diseases through its role in the production of interleukin-17 (IL-17). This inhibition could pave the way for treatments targeting inflammatory conditions.

Antimicrobial Activity

The sulfonamide moiety present in the structure is known for its antimicrobial properties. Compounds with similar functionalities have been investigated for their effectiveness against bacterial infections, particularly those resistant to conventional antibiotics .

Drug Development

The compound serves as a lead structure for the development of new drugs targeting various diseases. Its unique chemical properties allow for modifications that can enhance efficacy and reduce side effects. For example, derivatives of sulfonamides have been synthesized and tested for improved antimalarial activity, showcasing the versatility of this class of compounds .

Biological Assays

3-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone has been utilized in various biological assays to evaluate its pharmacological profiles. These include:

- Cytotoxicity Assays : Evaluating the compound's effects on cancer cell viability.

- Enzyme Activity Assays : Assessing its inhibitory effects on specific enzymes related to disease pathways.

Case Studies

Several case studies highlight the potential applications and effectiveness of this compound:

- RORc Inhibition Study : A preclinical study demonstrated that 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone significantly inhibited IL-17 production in vitro and in vivo models. This suggests its utility in treating autoimmune conditions such as psoriasis and rheumatoid arthritis.

- Antitumor Efficacy Study : In vitro studies revealed that this compound exhibited significant growth inhibition against multiple cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents. This indicates a promising avenue for further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, affecting metalloproteins and enzymes. The sulfone group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Sulfone Group

The 3-fluorobenzyl sulfone moiety distinguishes this compound from analogs with alternative halogen or alkyl substitutions. Key comparisons include:

Key Insights :

Variations in the Imidazole Core

Modifications to the imidazole ring’s substituents significantly alter physicochemical and biological properties:

Key Insights :

- Sulfone vs. Phenyl Groups: The sulfone group in the target compound introduces polarity, improving aqueous solubility compared to non-sulfonated imidazoles (e.g., 2-(4-fluorophenyl)-4,5-diphenylimidazole) .

- Catalytic Applications : Biphenyl-substituted imidazoles exhibit utility in catalysis, whereas the target compound’s sulfone group may favor biomedical applications .

Biological Activity

3-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone, also known by its CAS number 339277-93-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and recent research findings.

- Molecular Formula : C23H19FN2S

- Molar Mass : 374.47 g/mol

- CAS Number : 339277-93-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including 3-fluorobenzyl sulfone. In vitro evaluations have shown promising results against various pathogens.

Table 1: Antimicrobial Activity of 3-Fluorobenzyl Imidazole Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |

|---|---|---|---|

| 3-Fluorobenzyl Sulfone | 0.22 - 0.25 | Not reported | Staphylococcus aureus, Staphylococcus epidermidis |

| Ciprofloxacin | Varies | Varies | Various pathogens |

The compound demonstrated significant inhibition zones and was effective in reducing biofilm formation compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer efficacy of imidazole derivatives has been extensively studied. The compound exhibited significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of 3-Fluorobenzyl Imidazole Derivatives

The compound demonstrated an ability to inhibit cell proliferation and induce apoptosis in cancer cells, with IC50 values indicating potent activity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies have indicated that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 3: Anti-inflammatory Activity of Related Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 3-Fluorobenzyl Sulfone | Not reported | Not reported |

| Celecoxib | 5.40 | 0.01 |

Although specific data for the sulfone compound is limited, related compounds have demonstrated significant inhibitory activity against COX enzymes, suggesting a similar potential for the sulfone derivative .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in treating infections and cancer:

- Case Study on Antimicrobial Resistance : A study investigated the synergistic effects of combining imidazole derivatives with traditional antibiotics. Results showed enhanced effectiveness against resistant strains of bacteria.

- Clinical Trials on Cancer Treatment : Early-phase clinical trials have evaluated imidazole derivatives for their ability to enhance the effects of chemotherapy agents in patients with advanced cancers.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone?

The compound can be synthesized via multi-component condensation reactions under microwave irradiation using reusable catalysts like Amberlyst A-15, which enhances reaction efficiency and reduces byproducts . Additionally, bis(imidazole) ligands are synthesized using literature protocols involving condensation of substituted benzaldehydes with ammonium acetate and nitro compounds, followed by sulfonation steps . Fluorinated substituents are introduced via halogen-exchange reactions or direct fluorination of precursors .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR (e.g., in CDCl) resolve imidazole ring protons and sulfone group signals, with chemical shifts between δ 7.2–8.5 ppm for aromatic protons .

- X-ray crystallography : Programs like SHELX and OLEX2 are used to determine crystal structures, anisotropic displacement parameters, and hydrogen bonding networks .

- UV-Vis spectroscopy : Absorbance maxima (e.g., 555 nm in MeCN) confirm electronic transitions in coordination complexes .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed via HPLC (≥98% purity criteria), GC-MS for volatile intermediates, and elemental analysis (C, H, N within ±0.4% of theoretical values) . Low-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 293.3) .

Advanced Research Questions

Q. What role does the sulfone group play in modulating catalytic activity for hydrogen evolution?

In cobalt complexes, the sulfone group enhances ligand rigidity and electron-withdrawing effects, stabilizing transition states during proton reduction. Electrochemical studies show Faradaic efficiencies (ηobs/ηcurr) >90% at −1.2 V vs. SHE in DMF, with H production rates quantified via gas chromatography .

Q. How can structural ambiguities in crystallographic data be resolved?

Software suites like WinGX integrate SHELXL refinement with ORTEP visualization to address disorder in aromatic rings or sulfone moieties. R-factors <0.05 and data-to-parameter ratios >12:1 ensure reliability . For twinned crystals, twin-law matrices in SHELXL refine overlapping reflections .

Q. What strategies optimize substituent effects in structure-activity relationship (SAR) studies?

- Anticancer activity : 4,5-Diphenylimidazole derivatives with electron-withdrawing groups (e.g., -NO, -CF) show IC values <10 µM against HeLa cells due to enhanced DNA intercalation .

- Antimicrobial activity : Fluorine at the 3-position increases lipophilicity (logP >5.5), improving membrane penetration in Staphylococcus aureus assays (MIC = 8 µg/mL) .

Q. How are contradictions in spectroscopic data addressed (e.g., NMR splitting vs. X-ray symmetry)?

Dynamic effects in solution (e.g., rotational barriers) may cause NMR peak splitting despite symmetric crystal structures. Variable-temperature NMR (VT-NMR) at 25–100°C and DFT calculations (B3LYP/6-31G*) reconcile discrepancies .

Methodological Insights

Q. What electrochemical protocols quantify catalytic hydrogen evolution efficiency?

- Controlled-potential electrolysis : Apply potentials (−1.0 to −1.5 V vs. Ag/AgCl) in a three-electrode cell with a Pt working electrode.

- Faradaic yield calculation : ηobs (measured H via GC) / ηcurr (theoretical H from i/(2F)), where F = 96,485 C·mol .

Q. Which green chemistry principles apply to large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.